molecular formula C15H26N2O2 B2795722 Tert-butyl N-(3-amino-1-adamantyl)carbamate CAS No. 372963-43-4

Tert-butyl N-(3-amino-1-adamantyl)carbamate

Cat. No. B2795722
M. Wt: 266.385
InChI Key: ORXKBGARESRNIZ-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-amino-1-adamantyl)carbamate is a chemical compound with the CAS Number: 372963-43-4 . It is a powder with a molecular weight of 266.38 .


Synthesis Analysis

The synthesis of tert-butyl N-(3-amino-1-adamantyl)carbamate or similar compounds often involves the use of Boc-protection . This process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Chemical Reactions Analysis

The Boc group in tert-butyl N-(3-amino-1-adamantyl)carbamate is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

Tert-butyl N-(3-amino-1-adamantyl)carbamate is a powder stored at a temperature of 4°C . It has a molecular weight of 266.38 .

Scientific Research Applications

Curtius Rearrangement for Carbamate Synthesis

The Curtius rearrangement process has been utilized for preparing N-tert-butyl adamantan-1-yl-carbamate, demonstrating an efficient one-pot procedure. This methodology emphasizes the conversion of carboxylic acids to acyl azides followed by rearrangement to isocyanates, which are then trapped to form carbamates. This mild and efficient route offers advantages in waste disposal and safety, highlighting its application in synthesizing complex organic molecules (Leogane & Lebel, 2009).

Application in Arylpalladium Complex Synthesis

Research into the synthesis and reactivity of arylpalladium(II) halide complexes with tert-butyl phosphine ligands, including 1-adamantyl-di-tert-butylphosphine, has been reported. These complexes, characterized by X-ray diffraction and IR spectroscopy, display potential for use in palladium-catalyzed cross-coupling reactions. The study provides insights into the stabilization of these complexes by agostic interactions, contributing to our understanding of transition metal catalysis (Stambuli, Bühl, & Hartwig, 2002).

Deprotection of Carbamates

A novel procedure for the deprotection of tert-butyl and 1-adamantyl esters, including N-Boc-amines, using H2SO4 in CH2Cl2, has been developed. This method is highlighted for its simplicity, cost-effectiveness, and environmental friendliness, making it significant for large-scale applications. The approach provides a valuable alternative for the deprotection steps in synthetic organic chemistry (Strazzolini, Misuri, & Polese, 2005).

properties

IUPAC Name

tert-butyl N-(3-amino-1-adamantyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-13(2,3)19-12(18)17-15-7-10-4-11(8-15)6-14(16,5-10)9-15/h10-11H,4-9,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXKBGARESRNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 84102059

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